molecular formula C12H16BrCl2NO B1441196 4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride CAS No. 1219972-49-2

4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1441196
CAS No.: 1219972-49-2
M. Wt: 341.07 g/mol
InChI Key: LBXIYNLEYGSZPB-UHFFFAOYSA-N
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Description

4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride is a high-value chemical building block designed for advanced research and development, particularly in the field of medicinal chemistry . This piperidine-based compound serves as a critical synthetic intermediate for constructing novel biologically active molecules. Its structural features, including the halogenated phenoxy moiety and the piperidine ring, make it a versatile precursor for probing specific receptor interactions. This compound is of significant interest in neuroscience research. Structurally similar phenoxymethyl piperidine derivatives have been extensively utilized in the synthesis of novel benzimidazoles evaluated as selective neuropeptide Y Y1 receptor antagonists . Such receptors are a prominent target for developing potential therapeutic agents for conditions like obesity . Furthermore, recent research into piperidine ethers highlights their application as multiple targeting ligands , functioning as histamine H3 receptor (H3R) antagonists/inverse agonists while simultaneously inhibiting enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) . This dual-action profile is a key strategy in developing new treatments for multifactorial neurodegenerative diseases, including Alzheimer's disease . The semirigid structure of the phenoxymethylpiperidine scaffold is favored in drug discovery for its ability to reduce conformational flexibility, potentially leading to higher affinity and more selective binding to target proteins . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound as a key intermediate to explore new chemical spaces and develop novel therapeutic candidates targeting central nervous system disorders.

Properties

IUPAC Name

4-[(2-bromo-4-chlorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO.ClH/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXIYNLEYGSZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=C2)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-4-Chlorophenol Intermediate

The preparation of 2-bromo-4-chlorophenol is a critical step, as it forms the phenoxy component of the target compound. Although direct literature on 2-bromo-4-chlorophenol is scarce, closely related methodologies for 2-bromo-4-methylphenol synthesis provide a reliable foundation.

Continuous Bromination of p-Cresol to 2-Bromo-4-Methylphenol

A patented continuous bromination process for preparing 2-bromo-4-methylphenol from p-cresol is highly relevant. This method involves:

  • Reagents and Solvents : Bromine and p-cresol solutions diluted in inert solvents such as ethylene dichloride, chloroform, or methylene dichloride at 5-100% concentration (preferably 20-50%).
  • Reaction Conditions : Controlled addition of bromine and p-cresol into a tubular or multitube reactor at low temperatures (-35 to 30 °C, optimally -20 to 10 °C at entry; reactor outlet temperature -25 to 50 °C).
  • Molar Ratios : Bromine to p-cresol mole ratio maintained between 0.8 to 1.1, optimally 0.98 to 1.03 to maximize monobromination.
  • Process : Continuous mixing and reaction to avoid over-bromination, minimizing side products such as 2,6-dibromo-4-methylphenol.
  • Post-Reaction Treatment : Recovery of hydrogen bromide and solvents, followed by distillation to isolate high-purity 2-bromo-4-methylphenol.
Table 1: Representative Data from Continuous Bromination of p-Cresol
Parameter Embodiment 1 (Lab Scale) Embodiment 2 (Pilot Scale) Embodiment 3 (Alternative Solvent)
Solvent Ethylene dichloride Ethylene dichloride Chloroform
p-Cresol (mol) 1.00 10.0 10.0
Bromine (mol) 0.98 10.05 10.0
Temperature (°C) -10 to -5 (feed), 10-20 (reactor) -20 to -15 (feed), 0-15 (reactor) -20 to -15 (feed), -5 to 10 (reactor)
Product Purity (%) 97.8 (crude), 99.8 (distilled) 99.31 (crude), 99.8 (distilled) 99.71 (crude), 99.8 (distilled)
Yield (%) 93.2 96.7 97.3
Side Product (2,6-dibromo) (%) 0.05 0.67 0.20

This continuous bromination method significantly improves selectivity for monobromination (>99%) and yield (up to 97.3%) compared to traditional intermittent bromination, which typically yields 90.7% with 2.38% side product formation.

Chlorination to Introduce the 4-Chloro Substituent

Coupling of 2-Bromo-4-Chlorophenol with Piperidine

The next key step involves the nucleophilic substitution of the halogenated phenol derivative with piperidine to form the piperidinylmethyl ether linkage.

  • Reaction Conditions : Typically performed in polar aprotic solvents such as DMF or DMSO.
  • Base : Potassium carbonate or similar bases are used to deprotonate the phenol and facilitate nucleophilic attack.
  • Temperature : Reflux or elevated temperatures (80-110 °C) under stirring for 5-15 hours to ensure complete reaction.
  • Workup : Cooling, quenching with water and ammonia to adjust pH (10.0-11.5), followed by extraction and purification.

This method aligns with the synthesis of related compounds such as 2-chloro-4-(piperidylmethyl)pyridine, indicating the feasibility of similar coupling chemistry for 4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine.

Conversion to Hydrochloride Salt

The final step involves converting the free base piperidine derivative into its hydrochloride salt:

  • Procedure : Treatment of the free base with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution).
  • Outcome : Formation of the hydrochloride salt as a crystalline solid, enhancing stability, solubility, and handling.

Summary of Preparation Methodology

Step Description Key Conditions/Notes
1. Synthesis of 2-Bromo-4-chlorophenol Continuous bromination of p-cresol followed by chlorination Continuous bromination at low temperature; chlorination with POCl3 or SO2Cl2 at 80-110 °C
2. Coupling with piperidine Nucleophilic substitution in polar aprotic solvent DMF solvent, K2CO3 base, reflux 5-15 h
3. Hydrochloride salt formation Acid-base reaction to form hydrochloride salt HCl gas or HCl solution in ethanol

Research Findings and Advantages

  • Continuous Bromination : Offers improved selectivity (>99%) and yield (~97%) compared to intermittent methods, reducing side products and reaction time.
  • Controlled Chlorination : Enables selective introduction of chlorine substituent without over-chlorination or degradation.
  • Efficient Coupling : Use of potassium carbonate in DMF facilitates high conversion to piperidine ether derivatives.
  • Purification : Distillation and recrystallization yield high-purity intermediates and final product.
  • Scalability : The continuous process and controlled conditions are amenable to scale-up for industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Research

  • Lead Compound Development : The compound serves as a lead structure in the development of new therapeutic agents due to its ability to interact with specific receptors and enzymes. Its unique piperidine ring and bromophenoxy substituent allow for targeted drug design aimed at modulating receptor activity or enzyme function .

2. Biological Studies

  • Receptor Binding Studies : The compound has been utilized in studies involving receptor binding, particularly in the context of neurotransmitter systems such as serotonin and norepinephrine. Its ability to influence these pathways indicates potential applications in treating mood disorders.
  • Enzyme Inhibition : Research indicates that 4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride may inhibit certain enzymes, affecting metabolic processes and drug efficacy.

3. Antimicrobial Applications

  • Antibacterial Activity : In vitro tests have demonstrated that the compound exhibits notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in infection treatment.

The following table summarizes the key biological activities reported for this compound:

ActivityDescription
Antidepressant EffectsModulation of serotonin and norepinephrine levels in animal models, indicating potential use in mood disorders.
Antimicrobial PropertiesExhibits activity against specific bacterial strains, highlighting potential use in infection treatment.
Neuroprotective EffectsShows promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting therapeutic implications for neurodegenerative diseases.

Case Studies and Research Findings

1. Antidepressant Activity
Research has shown that administration of this compound led to significant improvements in depressive-like behaviors in rodent models. The mechanism was linked to increased serotonin levels in the brain, suggesting its potential as a therapeutic agent for depression .

2. Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited notable antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting its potential as an antimicrobial agent.

3. Neuroprotective Effects
Studies indicated that the compound could protect neuronal cells from oxidative damage induced by neurotoxins. This effect was attributed to its ability to enhance antioxidant enzyme activity, suggesting therapeutic implications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of structurally related piperidine hydrochlorides:

Compound Name Molecular Formula Molecular Weight Substituents on Phenoxy/Aromatic Ring XLogP3 Solubility/Stability Notes Toxicity Data Availability
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy N/A Limited solubility data; stable No data available
4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride C₁₁H₁₄BrClFNO 274.13 2-Bromo, 4-fluoro 2.8 Moderate lipophilicity Calculated properties only
4-[(4-Bromobenzenesulfonyl)methyl]piperidine hydrochloride C₁₂H₁₅BrClNO₂S 352.68 4-Bromobenzenesulfonyl N/A Increased polarity due to sulfonyl Not reported
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride C₁₆H₂₃BrClNO 377.72 4-Bromo, 2-isopropyl N/A Steric hindrance from isopropyl No data
2-(4-Bromo-phenyl)-piperidine hydrochloride C₁₁H₁₅BrClN 292.60 4-Bromo-phenyl (direct attachment) N/A Positional isomerism effects Not available

Key Observations:

  • Fluorine (e.g., in ) reduces steric bulk while maintaining electronegativity, which may improve selectivity in target interactions.
  • Sulfonyl groups (e.g., in ) increase polarity, impacting solubility and pharmacokinetics.
  • Positional Isomerism: The placement of substituents (e.g., bromo on phenoxy vs. phenyl rings ) can significantly affect biological activity due to spatial orientation differences.

Pharmacological and Toxicological Insights

  • 4-(Diphenylmethoxy)piperidine Hydrochloride: No acute toxicity data are reported, but regulatory references (e.g., EPA, EFSA) suggest it is subject to standard chemical safety protocols .
  • However, ecological impact studies are lacking .

Environmental and Regulatory Considerations

  • Most compounds lack comprehensive environmental fate data. For example, 4-(Diphenylmethoxy)piperidine Hydrochloride’s ecological effects are labeled "unknown" .
  • Regulatory compliance (e.g., IECSC, ATSDR) is noted for some derivatives, emphasizing adherence to chemical safety standards .

Biological Activity

4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromo-chloro phenoxy group, which contributes to its unique biological activity. The molecular formula is C12H14BrClNC_{12}H_{14}BrClN, and its structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may modulate neurotransmitter systems or inhibit certain enzymatic pathways, leading to various physiological effects.

Potential Mechanisms:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic processes, affecting drug metabolism and efficacy.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Activity Description
Antidepressant EffectsModulation of serotonin and norepinephrine levels in animal models.
Antimicrobial PropertiesExhibits activity against specific bacterial strains, indicating potential use in infection treatment.
Neuroprotective EffectsShows promise in protecting neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

  • Antidepressant Activity : A study demonstrated that administration of this compound led to significant improvements in depressive-like behaviors in rodent models. The mechanism was linked to increased serotonin levels in the brain, suggesting potential as a therapeutic agent for depression.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited notable antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting its potential as an antimicrobial agent.
  • Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative damage induced by neurotoxins. This effect was attributed to its ability to enhance antioxidant enzyme activity, suggesting therapeutic implications for neurodegenerative diseases.

Q & A

Basic Research Question

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the bromo-chlorophenoxy group (e.g., aromatic protons at δ 6.8–7.5 ppm) and piperidine backbone (e.g., methylene protons at δ 3.5–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 348.97 for C12_{12}H14_{14}BrClNO2_2) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity (>98%) and monitor degradation products .

What strategies are recommended for resolving contradictory data in toxicity assessments?

Advanced Research Question
Contradictions in toxicity data (e.g., acute oral LD50_{50}) may arise from variations in test models or impurities. To address this:

  • Standardized protocols : Follow OECD Guidelines 423 (Acute Oral Toxicity) with controlled purity (>95%) to minimize batch variability .
  • In silico modeling : Use tools like EPA’s TEST to predict toxicity endpoints and cross-validate experimental results .
  • Meta-analysis : Compare data from multiple sources (e.g., PubChem, NIST) to identify outliers and establish consensus values .

How can computational methods aid in understanding the compound’s reaction mechanisms?

Advanced Research Question

  • Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways, such as the energy barriers for phenoxy-methylation or piperidine ring interactions .
  • Transition state analysis : Identify intermediates using Gaussian 16 to optimize synthetic routes and reduce side products .
  • Molecular dynamics : Simulate solvent effects on reaction kinetics (e.g., solvation in DMF vs. THF) to refine experimental conditions .

What experimental designs are effective for studying structure-activity relationships (SAR) in derivatives?

Advanced Research Question

  • Scaffold modification : Synthesize analogs by replacing bromo/chloro substituents with fluoro or methoxy groups to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical binding motifs (e.g., phenoxy-methyl group for receptor affinity) .
  • Enzymatic assays : Test inhibitory activity against targets like kinases or GPCRs to correlate structural changes with functional outcomes .

How can stability issues in aqueous solutions be mitigated during formulation studies?

Advanced Research Question

  • pH optimization : Conduct stability trials at pH 3–5 (using citrate buffers) to minimize hydrolysis of the phenoxy-methyl group .
  • Lyophilization : Prepare hydrochloride salt forms for enhanced solubility and shelf-life in lyophilized formulations .
  • Degradation profiling : Use LC-MS to identify degradation products (e.g., dehalogenated derivatives) and adjust storage conditions (e.g., inert atmosphere, -20°C) .

What methodologies are recommended for environmental impact assessments?

Basic Research Question

  • Biodegradation studies : Use OECD 301B (Ready Biodegradability Test) to evaluate mineralization rates in soil/water systems .
  • Ecotoxicology : Perform algae (OECD 201) and Daphnia magna (OECD 202) assays to determine EC50_{50} values .
  • Bioaccumulation modeling : Apply EPI Suite’s BCFBAF to estimate log KowK_{ow}-dependent accumulation risks .

How can researchers validate the compound’s interactions with biological targets?

Advanced Research Question

  • Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., KDK_D) to receptors like serotonin transporters .
  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) to resolve binding modes at atomic resolution .
  • In vivo imaging : Use fluorescently tagged analogs for real-time tracking in model organisms (e.g., zebrafish) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
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4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride

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